3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The pyridazine ring can be formed by the condensation of hydrazine with a 1,4-diketone. The piperazine ring is typically synthesized through the reaction of ethylenediamine with a dihaloalkane.
Once the individual rings are prepared, they are linked together through a series of condensation reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve the optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more efficient catalysts to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its combination of three different heterocyclic rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N8O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C18H22N8O/c1-13-12-14(2)26(23-13)16-5-4-15(21-22-16)24-8-10-25(11-9-24)18-19-7-6-17(20-18)27-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KECOXVOGQWERMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)OC)C |
Origin of Product |
United States |
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